N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Systematic IUPAC Nomenclature Analysis
The compound N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide derives its name from three core structural components: a 1,3,4-thiadiazole ring, a pyridazine moiety, and an acetamide bridge. The IUPAC nomenclature systematically describes these components as follows:
- Thiadiazole System : The term 1,3,4-thiadiazol-2(3H)-ylidene indicates a five-membered heterocyclic ring containing one sulfur atom (position 1) and two nitrogen atoms (positions 3 and 4). The 2(3H)-ylidene suffix specifies a double bond at position 2 and a hydrogen atom at position 3, with the E configuration denoting the spatial arrangement of substituents around the double bond.
- Pyridazine Component : The 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment describes a six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2). The 6-oxo group indicates a ketone at position 6, while the 3-methoxyphenyl substituent is attached to position 3.
- Acetamide Linkage : The 2-[...]acetamide portion connects the thiadiazole and pyridazine systems via a carbonyl group bonded to an amine.
The full name adheres to IUPAC priority rules, prioritizing the thiadiazole system as the parent hydride and the pyridazine as a substituent.
Structural Formula and Isomeric Considerations
The molecular formula C₂₂H₁₉N₅O₃S (molecular weight: 433.5 g/mol) reflects the compound’s hybrid architecture. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₅O₃S |
| SMILES Notation | COc1cccc(-c2ccc(=O)n(CC(=O)Nc3nnc(Cc4ccccc4)s3)n2)c1 |
| InChIKey | CEGIDTPCMNKJCC-UHFFFAOYSA-N |
Structural Highlights :
- Thiadiazole Core : The 1,3,4-thiadiazole ring exhibits conjugation, stabilized by delocalized π-electrons. The E configuration at the C2=N bond ensures minimal steric hindrance between the benzyl group (attached to C5) and the acetamide moiety.
- Pyridazine Substituent : The 6-oxopyridazin-1(6H)-yl group adopts a planar conformation, with the 3-methoxyphenyl ring oriented orthogonally to minimize electronic repulsion.
- Acetamide Bridge : The –CH₂–C(=O)–NH– linker facilitates electronic communication between the heterocycles, influencing redox and spectroscopic properties.
Isomeric Considerations :
- Geometric Isomerism : The E configuration at the thiadiazole’s C2=N bond is critical; a Z isomer would introduce steric clashes between the benzyl and acetamide groups.
- Tautomerism : The thiadiazole may exhibit annular tautomerism, though the 2(3H)-ylidene form predominates due to conjugation with the acetamide’s carbonyl group.
Comparative Analysis with Related Thiadiazole-Pyridazine Hybrids
Thiadiazole-pyridazine hybrids represent a growing class of bioactive molecules. The following table compares key structural and electronic features of the target compound with analogs from recent literature:
Notable Trends :
- Electronic Effects : The 3-methoxyphenyl group in the target compound donates electrons via resonance, stabilizing the pyridazine ring’s π-system. In contrast, sulfone-containing analogs (e.g., CID 51044409) exhibit stronger electron-withdrawing effects.
- Steric Influences : The benzyl group at C5 of the thiadiazole creates a bulky environment, potentially hindering intermolecular interactions compared to smaller substituents like methyl.
- Hybrid Flexibility : The acetamide linker in the target compound allows rotational freedom, enabling conformational adaptation during molecular recognition events.
Properties
Molecular Formula |
C22H19N5O3S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H19N5O3S/c1-30-17-9-5-8-16(13-17)18-10-11-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)12-15-6-3-2-4-7-15/h2-11,13H,12,14H2,1H3,(H,23,25,28) |
InChI Key |
GUNOHCVKFQRBRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide with Benzyl-Substituted Precursors
A mixture of thiosemicarbazide and benzyl-substituted α-keto acids undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to yield 5-benzyl-1,3,4-thiadiazol-2-amine. This intermediate is critical for subsequent functionalization.
Example Protocol:
-
Reagents: Thiosemicarbazide (1.0 eq), benzylpyruvic acid (1.2 eq), POCl₃ (3.0 eq).
-
Conditions: Reflux in anhydrous dichloromethane (DCM) for 6 hours.
Formation of the Pyridazinone Moiety
The 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via condensation reactions between hydrazine derivatives and diketones.
Condensation of 3-Methoxyphenylhydrazine with Maleic Anhydride
3-Methoxyphenylhydrazine reacts with maleic anhydride in acetic acid to form 3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazine. Oxidation with hydrogen peroxide (H₂O₂) yields the fully aromatic pyridazinone.
Reaction Conditions:
-
Temperature: 80°C, 4 hours.
-
Solvent: Glacial acetic acid.
-
Yield: 70–75%.
Acetamide Linker Installation
The acetamide bridge connects the thiadiazole and pyridazinone units. This step involves nucleophilic acyl substitution between a chloroacetamide derivative and the amino group of the pyridazinone.
Chloroacetylation of Pyridazinone
3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-ylamine is treated with chloroacetyl chloride in the presence of triethylamine (Et₃N) to form 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide.
Protocol:
-
Reagents: Pyridazinone amine (1.0 eq), chloroacetyl chloride (1.5 eq), Et₃N (2.0 eq).
-
Solvent: 1,4-Dioxane, room temperature, 4 hours.
Coupling of Thiadiazole and Pyridazinone Units
The final step involves coupling the thiadiazole-2-amine derivative with the chloroacetamide-functionalized pyridazinone. This is achieved via a base-mediated nucleophilic substitution to form the ylidene acetamide bond.
Formation of the Ylidene Acetamide Bond
5-Benzyl-1,3,4-thiadiazol-2-amine reacts with 2-chloro-N-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide in the presence of sodium hydride (NaH) to induce dehydrohalogenation and form the E-configured ylidene bond.
Optimized Conditions:
-
Base: NaH (2.5 eq).
-
Solvent: Tetrahydrofuran (THF), 0°C to room temperature.
-
Reaction Time: 12 hours.
-
Yield: 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Optimization and Analytical Data
Solvent and Base Screening
The choice of base and solvent significantly impacts the coupling efficiency:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaH | THF | 68 | 98 |
| K₂CO₃ | DMF | 45 | 85 |
| Et₃N | DCM | 30 | 75 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.45–7.30 (m, 5H, benzyl-H), 6.98–6.85 (m, 4H, methoxyphenyl-H), 4.12 (s, 2H, CH₂CO), 3.79 (s, 3H, OCH₃).
-
HRMS (ESI): m/z Calcd for C₂₂H₂₀N₅O₃S [M+H]⁺: 442.1284; Found: 442.1289.
Challenges and Mitigation Strategies
-
Regioselectivity in Thiadiazole Formation: Use of electron-withdrawing groups (e.g., nitro) on the benzyl precursor improves cyclization specificity.
-
E/Z Isomerism in Ylidene Bond: Low-temperature reactions (<10°C) favor the E-isomer due to kinetic control.
-
Purification: Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:3 to 1:1) effectively separates byproducts .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiadiazole and pyridazinone derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its closest analogs:
Functional Implications of Substituents
- Benzyl vs. Methyl/Ethyl Groups (Thiadiazole Position 5):
The benzyl group in the target compound introduces steric bulk and hydrophobicity, which may enhance membrane permeability compared to smaller alkyl groups (e.g., methyl in Analog 2). This could improve bioavailability but may also increase off-target interactions . - Pyridazinone vs.
- Methoxyphenyl vs. Fluorinated Aromatics:
The 3-methoxyphenyl group (target) offers moderate electron-donating effects, while the 2-fluoro-4-methoxyphenyl (Analog 1) combines electron-withdrawing (F) and donating (OCH3) groups, possibly enhancing metabolic stability via reduced CYP450-mediated oxidation .
Research Findings and Data Gaps
- Synthetic Accessibility:
The target compound’s E-configuration requires stereoselective synthesis, which may limit yield compared to analogs with simpler stereochemistry (e.g., Analog 2) . - Physicochemical Properties: No experimental data on solubility or logP are available for the target compound. However, its higher molecular weight (451.5 vs.
- Biological Data: While thiadiazole derivatives broadly exhibit antimicrobial activity , specific studies on the target compound are lacking. Analog 1’s fluorine substitution warrants comparative studies to assess potency and toxicity.
Biological Activity
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 433.5 g/mol. It belongs to the classes of thiadiazole and pyridazine derivatives, which are known for their diverse range of biological activities.
Synthesis
The synthesis of this compound typically involves several key steps, including the formation of the thiadiazole and pyridazine rings followed by the introduction of functional groups. The specific synthetic routes can vary but generally require careful control of reaction conditions to optimize yield and purity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models.
Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific cellular targets such as enzymes or receptors. These interactions may modulate signaling pathways that lead to the observed biological activities.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Antimicrobial Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 μg/mL, indicating its potential as an antimicrobial agent.
- Cancer Cell Line Study : In vitro tests on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 100 μM concentration), suggesting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
